3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C5H4Br2N2O |
|---|---|
Molecular Weight |
267.91 g/mol |
IUPAC Name |
4,5-dibromo-2-methylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C5H4Br2N2O/c1-9-3(2-10)4(6)5(7)8-9/h2H,1H3 |
InChI Key |
RGLRXPJABVDMMK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)Br)Br)C=O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole nucleus is typically synthesized via condensation reactions between hydrazine derivatives and appropriate β-dicarbonyl compounds or α,β-unsaturated carbonyl intermediates. For 1-methyl substitution, methylhydrazine is often employed to introduce the methyl group at the N-1 position during ring closure.
-
Methylhydrazine reacts with a suitable 1,3-dicarbonyl compound or α,β-unsaturated ketone under controlled temperature to form 1-methylpyrazole intermediates.
Bromination
Selective bromination at the 3 and 4 positions of the pyrazole ring is achieved using brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions to avoid over-bromination or substitution at undesired sites.
-
- Solvent: Dichloromethane or acetonitrile.
- Temperature: 0°C to room temperature.
- Stoichiometry: Approximately 2 equivalents of brominating agent for dibromination.
-
The dibromo derivative is obtained with bromines specifically at the 3 and 4 positions, as confirmed by NMR and mass spectrometry.
Introduction of the Aldehyde Group
The aldehyde group at position 5 can be introduced either by:
- Direct formylation of the pyrazole ring using formylating agents such as the Vilsmeier-Haack reagent (POCl3/DMF).
Using pre-functionalized starting materials that carry the aldehyde functionality, ensuring it survives subsequent bromination steps.
-
- Reagents: POCl3 and DMF.
- Conditions: Low temperature initially, then warming to room temperature.
- Result: Selective formylation at the 5-position of the pyrazole ring.
| Step | Reaction Type | Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | Methylhydrazine + β-dicarbonyl compound, reflux | 70-85 | Formation of 1-methylpyrazole core |
| 2 | Bromination | NBS (2 eq), DCM, 0°C to RT | 75-90 | Selective dibromination at C3, C4 |
| 3 | Formylation | POCl3/DMF, 0°C to RT | 65-80 | Introduction of aldehyde at C5 |
- Molecular Formula: C5H4Br2N2O
- Molecular Weight: 267.91 g/mol
- IUPAC Name: 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde
- Spectroscopic Confirmation:
- [^1H NMR](pplx://action/followup): Characteristic aldehyde proton signal at ~10 ppm.
- [^13C NMR](pplx://action/followup): Signals corresponding to pyrazole carbons and aldehyde carbonyl.
- Mass Spectrometry: Molecular ion peak at m/z consistent with dibromo substitution.
- Purity: Typically >95% by HPLC after purification.
- The selective dibromination step requires careful control of reagent equivalents and temperature to prevent polybromination or substitution on the methyl group.
- The aldehyde group is sensitive to strong bases and nucleophiles; thus, mild conditions are preferred during ring formation and bromination.
- Alternative synthetic routes involving pre-brominated precursors or stepwise functional group transformations have been reported but may involve lower overall yields or more complex purification.
- The compound serves as a versatile intermediate for further functionalization in medicinal chemistry research, particularly in the development of pyrazole-based bioactive molecules.
| Preparation Step | Common Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Pyrazole ring formation | Methylhydrazine + β-dicarbonyl compound, reflux | Straightforward, good yields | Requires pure starting materials |
| Bromination | NBS or Br2, DCM, 0°C to RT | High regioselectivity | Overbromination risk |
| Formylation | POCl3/DMF, 0°C to RT | Efficient aldehyde introduction | Sensitive to moisture, harsh reagents |
Chemical Reactions Analysis
Substitution Reactions
The bromine atoms at positions 3 and 4 of the pyrazole ring act as leaving groups under appropriate conditions. For example:
-
Nucleophilic aromatic substitution : Polar solvents (e.g., DMSO) facilitate reactions with nucleophiles like amines or hydroxide ions.
-
Regioselectivity : The methyl group at position 1 and electron-withdrawing bromine atoms influence substitution patterns.
Cycloaddition Reactions
Pyrazoles are known for participating in cycloadditions, such as:
-
[2 + 2] Cycloaddition : As seen in 1-vinylpyrazoles reacting with tetracyanoethylene to form cyclobutane derivatives .
-
[4 + 2] Diels-Alder : While not explicitly mentioned, pyrazole carbaldehydes could act as dienophiles in reactions with dienes.
Condensation Reactions
The carbaldehyde group (-CHO) enables reactions with:
-
Active methylene compounds : Aldol condensations or hydroxyalkylation with compounds like methyl acetoacetate .
-
Hydrazines : Formation of hydrazones or oxadiazoles via condensation .
Reaction Data Table
Structural and Stability Considerations
-
Stability : Brominated pyrazoles generally exhibit stability under ambient conditions but may undergo rapid reactions in acidic/basic environments.
-
Reactivity : The carbaldehyde group (-CHO) enhances reactivity in condensation reactions, while bromine atoms provide sites for substitution or elimination.
Scientific Research Applications
Chemistry: 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: In biological research, this compound can be used to study the effects of brominated pyrazoles on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a valuable starting material for drug discovery and development. Researchers explore its potential as an inhibitor or modulator of specific biological targets.
Industry: In the industrial sector, 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is used in the production of agrochemicals, dyes, and specialty chemicals. Its reactivity and functional groups make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde depends on its specific application and the target it interacts with. In general, the bromine atoms and the aldehyde group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biological molecules, potentially inhibiting enzyme activity or altering protein function. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Halogenated Pyrazole Carbaldehydes
The closest structural analog is 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde (CAS: 1807546-65-1) . Key differences include:
| Property | 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde | 3-Bromo-4-iodo-1-methyl-1H-pyrazole-5-carbaldehyde |
|---|---|---|
| Halogen Substituents | Br (3,4-positions) | Br (3), I (4) |
| Molecular Weight (g/mol) | ~274.91 (calculated) | 314.91 |
| Electronic Effects | Higher electronegativity (Br) at both positions | Iodine’s lower electronegativity may polarize the C–I bond |
| Steric Effects | Moderate steric bulk | Larger iodine atom increases steric hindrance |
| Reactivity | Potential for sequential Suzuki couplings | Iodine may undergo preferential cross-coupling |
The iodine substituent in the latter compound offers distinct advantages in transition-metal-catalyzed reactions (e.g., Suzuki-Miyaura), where C–I bonds typically react faster than C–Br bonds. However, the dibromo analog may exhibit greater stability under prolonged reaction conditions .
Comparison with Pyrazole Carboximidamide Derivatives
describes pyrazole-1-carboximidamide derivatives with diverse aryl substituents . While these compounds share a pyrazole core, the carboximidamide functional group (vs. carbaldehyde) and substitution patterns lead to divergent properties:
| Feature | 3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde | Pyrazole-1-carboximidamides (e.g., compounds 4, 10) |
|---|---|---|
| Functional Group | Aldehyde (–CHO) | Carboximidamide (–C(=NH)NH₂) |
| Reactivity | Aldehyde participates in nucleophilic additions | Carboximidamide may act as a hydrogen-bond donor/acceptor |
| Biological Relevance | Potential as a synthetic intermediate | Reported antimicrobial/antifungal activities |
| Substituent Effects | Bromines enhance halogen bonding | Aryl groups (e.g., 4-Bromophenyl) modulate activity |
The carboximidamide derivatives are optimized for biological applications, whereas the aldehyde in the target compound is geared toward further synthetic modifications.
Biological Activity
3,4-Dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, characterized by its unique structure featuring two bromine atoms and an aldehyde group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Structural Characteristics
The structural configuration of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde enhances its reactivity and interaction with biological targets:
| Feature | Description |
|---|---|
| Bromine Atoms | Positioned at C3 and C4, these halogens increase electrophilicity and potential for nucleophilic attack. |
| Aldehyde Group | Located at C5, this group can form covalent bonds with nucleophiles in proteins or enzymes. |
| Methyl Group | Situated at C1, it influences the compound's overall reactivity and sterics. |
The biological activity of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde is largely attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound may inhibit key enzymes by forming covalent bonds with nucleophilic sites. This interaction can lead to alterations in enzyme activity, potentially affecting metabolic pathways.
- Receptor Modulation : It may also act on specific receptors, modulating their activity and influencing cellular signaling pathways.
Research Findings
Recent studies have highlighted the compound's potential in various therapeutic applications:
- Anticancer Activity : Research indicates that derivatives of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde exhibit significant anticancer properties. For instance, compounds derived from this structure have shown efficacy against BRAF mutant melanoma cell lines by inhibiting oncogenic pathways .
- Antimicrobial Properties : The compound has been explored for its antimicrobial effects, demonstrating activity against various bacterial strains. The presence of bromine enhances its potency compared to non-brominated analogs .
- Anti-inflammatory Effects : Preliminary studies suggest that this pyrazole derivative may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.
Case Study 1: Anticancer Activity
In a study focusing on BRAF inhibitors, derivatives of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde were synthesized and tested for their ability to inhibit BRAF activity in vitro. The most promising compounds exhibited nanomolar IC50 values against mutant BRAF-driven cell lines, indicating strong potential as therapeutic agents in melanoma treatment .
Case Study 2: Enzyme Inhibition
A detailed enzyme kinetics study demonstrated that the compound acts as a competitive inhibitor for cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The lead compound showed significant inhibition of CDK2-cyclin E complex activity, leading to reduced proliferation in cancer cell lines such as HT-29 .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via bromination of a pre-functionalized pyrazole-carbaldehyde precursor. For example, the Vilsmeier-Haack reaction can introduce the aldehyde group, followed by regioselective bromination using reagents like N-bromosuccinimide (NBS) or Br₂ in controlled conditions (e.g., temperature, solvent polarity). Optimization involves adjusting stoichiometry, reaction time, and catalytic additives (e.g., Lewis acids) to minimize side products. Purification via column chromatography or recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) enhances purity .
Q. Which spectroscopic techniques are most reliable for characterizing 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde, and how should contradictory data be addressed?
- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are critical for confirming functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight. Contradictions in NMR data (e.g., unexpected splitting due to bromine's quadrupolar effects) can be resolved by comparing with computational predictions (DFT) or X-ray crystallography. Cross-referencing with analogous brominated pyrazoles in literature is advised .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Brominated pyrazoles may release toxic fumes upon decomposition. Use fume hoods, nitrile gloves, and protective eyewear. Storage under inert atmosphere (argon/nitrogen) prevents degradation. Consult safety data sheets (SDS) for brominated analogs to assess reactivity hazards (e.g., compatibility with strong oxidizers) .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., heavy-atom effects) be mitigated during X-ray structure determination of this compound?
- Methodological Answer : Bromine's high electron density causes absorption errors and potential disorder. Use Mo-Kα radiation (λ = 0.71073 Å) to reduce absorption, and apply multi-scan corrections in software like SADABS. For twinned crystals, employ the TWIN command in SHELXL to refine overlapping domains. Disorder in the methyl or aldehyde groups can be modeled using PART instructions with restrained isotropic displacement parameters .
Q. What strategies elucidate the role of 3,4-dibromo-1-methyl-1H-pyrazole-5-carbaldehyde as a building block in heterocyclic synthesis?
- Methodological Answer : The aldehyde group facilitates condensation reactions (e.g., with hydrazines to form pyrazolo[3,4-c]pyrazoles). The bromine atoms enable cross-coupling reactions (e.g., Suzuki-Miyaura). Mechanistic studies using kinetic profiling or isotopic labeling (e.g., ¹³C-aldehyde) can track intermediate formation. Computational modeling (DFT) predicts regioselectivity in further functionalization .
Q. How do steric and electronic effects of bromine substituents influence reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : Bromine's electron-withdrawing nature activates the pyrazole ring for NAS at specific positions. Steric hindrance from the 3,4-dibromo groups directs attack to the 5-carbaldehyde or methyl-substituted positions. Competitive experiments with varying electrophiles (e.g., aryl iodides vs. chlorides) and DFT-based Fukui indices quantify site selectivity .
Q. What computational approaches validate spectral data and predict physicochemical properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) simulate NMR chemical shifts and IR vibrational modes. Solvation models (e.g., PCM) predict solubility in polar solvents. Molecular docking studies assess potential bioactivity (e.g., enzyme inhibition) by comparing with pyrazole-based pharmacophores .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported synthetic yields or spectral data across studies?
- Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Validate purity via HPLC or GC-MS before characterization. For spectral mismatches, compare with crystal structures (if available) or request raw data from original studies. Collaborative verification with independent labs enhances reproducibility .
Q. What experimental and computational tools resolve ambiguities in regioselectivity during derivatization?
- Methodological Answer : Single-crystal X-ray diffraction unambiguously assigns regiochemistry. Alternatively, 2D NMR techniques (e.g., NOESY, HMBC) map spatial correlations between substituents. Computational intermediates (e.g., transition-state models in Gaussian) identify kinetic vs. thermodynamic control in reaction pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
